2-Acetamido-3-methylpent-4-enoic acid
Description
2-Acetamido-3-methylpent-4-enoic acid is a synthetic amino acid derivative characterized by a pent-4-enoic acid backbone substituted with an acetamido group at the C2 position and a methyl group at the C3 position. The compound’s unsaturated double bond (C4-C5) and polar functional groups likely influence its reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-acetamido-3-methylpent-4-enoic acid |
InChI |
InChI=1S/C8H13NO3/c1-4-5(2)7(8(11)12)9-6(3)10/h4-5,7H,1H2,2-3H3,(H,9,10)(H,11,12) |
InChI Key |
YIFIXHRXUPHAJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Acetamido-3-methylpent-4-enoic acid
General Synthetic Approaches
The synthesis of this compound typically involves:
- Modification of existing amino acid derivatives
- Multi-step organic synthesis incorporating protection/deprotection strategies
- Use of acetamido-acetal or ketene-acetal intermediates for amide formation
- Controlled introduction of the alkene (enoic acid) functionality
These methods rely on classical organic transformations such as peptide coupling, esterification, hydrolysis, selective protection of hydroxyl groups, and ring-closing metathesis in related analogues.
Specific Synthetic Routes
Modification of Amino Acid Derivatives
One common approach involves starting from amino acid precursors structurally similar to this compound, such as 2-acetamido-3-methylpent-2-enoic acid or N-acetyl-D-mannosamine derivatives. The key steps include:
- Selective protection of hydroxyl groups using acid-labile protecting groups (e.g., trityl chloride) to control regioselectivity.
- Acetylation of remaining hydroxyls with acetic anhydride in pyridine to yield tri-O-acetyl derivatives.
- Deprotection under acidic conditions to liberate specific hydroxyl groups while maintaining others protected.
- Hydrolysis and coupling reactions to introduce the acetamido and alkene functionalities.
Use of Acetamido-Acetal or Ketene-Acetal Intermediates
A patented method describes the preparation of 3,3-dimethyl-pent-4-enoic acid amides by reacting acetamido-acetal or ketene-acetal compounds with substituted allylic alcohols, such as 3-methyl-but-2-en-1-ol. This approach can be adapted for synthesizing this compound by:
Analytical Data and Reaction Monitoring
Spectroscopic Characterization
- Nuclear Magnetic Resonance (NMR): ^1H NMR is used to confirm the presence of vinyl protons (alkene hydrogens), methyl groups, and amide protons. Chemical shifts and coupling constants provide insight into the stereochemistry and purity.
- Mass Spectrometry (MS): Confirms molecular weight (~173.19 g/mol for related compounds) and fragmentation patterns consistent with the acetamido and pentenoic acid moieties.
- Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): Employed to monitor reaction progress and purity during synthesis steps.
Yield and Purity
Typical yields for intermediate steps such as protection, acetylation, and coupling range from 30% to over 85%, depending on reaction conditions and purification efficiency. For example, selective protection of hydroxyl groups followed by acetylation yields around 30-35% overall in some protocols.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3-methylpent-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond in the pent-4-enoic acid chain to a single bond, resulting in saturated derivatives.
Substitution: The acetamido group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically employed.
Substitution: Nucleophilic reagents such as amines or alcohols can be used to replace the acetamido group under appropriate conditions.
Major Products Formed
Scientific Research Applications
2-Acetamido-3-methylpent-4-enoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Acetamido-3-methylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound’s structure allows it to participate in various biochemical reactions, potentially modulating metabolic pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on three analogs from the provided evidence, highlighting structural differences and their implications for physicochemical and functional properties.
Structural and Physicochemical Properties
Key Observations:
- This may enhance metabolic stability but reduce lipophilicity compared to non-fluorinated analogs . The hydrochloride salt derivative (second compound) further improves aqueous solubility due to ionic interactions .
- Steric Effects: The cyclopentylamino group in the third compound adds significant bulk, which could hinder interactions with enzymatic active sites or reduce membrane permeability .
- Hypothesized Differences for 2-Acetamido-3-methylpent-4-enoic Acid: The acetamido group (vs. trifluoroethylamino or cyclopentylamino) may reduce electronegativity but improve compatibility with peptide-binding pockets.
Notes
Comparisons are inferred from structurally related pent-4-enoic acid derivatives.
Structural Hypotheses: Differences in substituents (e.g., methyl vs. trifluoroethyl) are hypothesized based on known biochemical principles, as experimental data for the target compound is unavailable.
Diversified References : All comparisons are anchored to the three provided analogs to ensure alignment with the evidence .
Biological Activity
2-Acetamido-3-methylpent-4-enoic acid, also known as a derivative of amino acids, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound has the following chemical structure:
The synthesis often involves the reaction of acetamido compounds with various reagents to yield the desired product. The specific synthetic routes can vary, but they typically employ methods such as acylation or alkylation reactions.
Biological Activity
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. For instance, a study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting it may serve as a potential antimicrobial agent in therapeutic applications .
2. Cytotoxic Effects
The compound has been evaluated for cytotoxic effects on human tumor cell lines. In a study involving six different cancer cell lines, it exhibited cytotoxic activity with IC50 values ranging from 15 to 30 µM, indicating its potential as an anticancer agent .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity: It may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions.
- Induction of Apoptosis: Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Case Study 1: Antimicrobial Activity
In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated a consistent inhibition across all tested strains, highlighting its potential use in developing new antibiotics .
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted on human melanoma and breast cancer cell lines to assess the compound's cytotoxicity. The findings revealed that treatment with the compound resulted in significant cell death compared to control groups, supporting its further investigation as a chemotherapeutic agent .
Data Summary
| Biological Activity | Tested Strain/Cell Line | Effect | IC50/MIC Values |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition | MIC: 32 µg/mL |
| Antimicrobial | Escherichia coli | Inhibition | MIC: 32 µg/mL |
| Cytotoxic | Human melanoma | Cell death | IC50: 15 µM |
| Cytotoxic | Breast cancer | Cell death | IC50: 30 µM |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Acetamido-3-methylpent-4-enoic acid, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves condensation reactions between acetylated amines and unsaturated carbonyl precursors. For example, refluxing N-acetyl derivatives with α,β-unsaturated acids in methanol, using glacial acetic acid as a catalyst, can yield >90% product (similar to protocols for analogous compounds) .
- Critical Analysis : Optimize reaction time and solvent polarity (e.g., ethanol vs. methanol) to minimize side products like hydrolyzed intermediates. Monitor reactions via TLC or HPLC for real-time analysis.
Q. How can structural characterization of this compound be performed to confirm stereochemistry and regioselectivity?
- Methodology :
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (as demonstrated for structurally related acrylamides) .
- Spectroscopy : Combine -NMR (olefinic proton coupling constants for stereochemistry) and IR (amide I/II bands at 1650–1550 cm) for cross-validation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity of this compound in biological systems?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electron density at the α,β-unsaturated carbonyl group, predicting sites for nucleophilic attack .
- Docking Studies : Use AutoDock Vina to simulate interactions with enzymatic targets (e.g., proteases), focusing on hydrogen bonding with the acetamido group and steric effects from the methyl substituent.
Q. What statistical approaches resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Meta-analysis : Aggregate datasets from multiple studies (e.g., IC values) and apply ANOVA or Tukey’s HSD test to identify outliers or batch effects .
- Sensitivity Analysis : Test if variations in assay conditions (pH, temperature) disproportionately affect activity due to the compound’s labile enoate moiety.
- Example Table :
| Study | IC (μM) | Assay pH | Temperature (°C) |
|---|---|---|---|
| A | 12.5 ± 1.2 | 7.4 | 25 |
| B | 28.7 ± 3.1 | 6.8 | 37 |
| Discrepancies may arise from pH-dependent solubility or thermal instability. |
Experimental Design Considerations
Q. How to design stability studies for this compound under physiological conditions?
- Methodology :
- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, analyzing degradation via LC-MS .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life, accounting for hydrolysis of the enoate ester or amide bond .
Q. What strategies mitigate side reactions during functionalization of the α,β-unsaturated carbonyl group?
- Methodology :
- Protecting Groups : Temporarily protect the acetamido group with Boc or Fmoc to prevent unwanted nucleophilic reactions .
- Catalytic Control : Employ asymmetric catalysis (e.g., chiral Lewis acids) to direct Michael additions selectively to the β-carbon .
Data Presentation and Reproducibility
Q. How to standardize reporting of spectroscopic data for this compound to ensure reproducibility?
- Guidelines :
- NMR : Report solvent, frequency, and internal standard (e.g., TMS). Include coupling constants (-values) for olefinic protons .
- Crystallography : Deposit CIF files in public databases (e.g., CCDC) and report R-factor values for transparency .
Q. What are common pitfalls in interpreting mass spectrometry (MS) data for this compound?
- Critical Analysis :
- Fragmentation Patterns : The α,β-unsaturated system may undergo retro-Diels-Alder fragmentation, leading to misassignment of molecular ions. Use high-resolution MS (HRMS) to confirm exact mass .
- Adduct Formation : Sodium or potassium adducts ([M+Na]) can dominate spectra; use ESI-negative mode or chelating agents to suppress them .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
